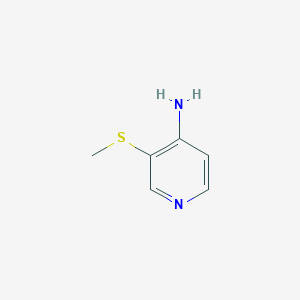

3-Methylsulfanylpyridin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylsulfanylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCOWWHHSOGKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Crystal Structure Analysis of 3-methylsulfanylpyridin-4-amine

This guide outlines the structural analysis of 3-methylsulfanylpyridin-4-amine , a critical fragment in kinase inhibitor design and fragment-based drug discovery (FBDD). It synthesizes crystallographic principles with specific insights into the aminopyridine scaffold.

Executive Summary

The structural characterization of 3-methylsulfanylpyridin-4-amine (CAS: 1427523-27-0) is pivotal for understanding its role as a bioisostere in medicinal chemistry. This compound features a "push-pull" electronic system where the electron-donating 4-amino group interacts electronically and sterically with the 3-methylsulfanyl (thiomethyl) substituent. This guide provides a comprehensive protocol for the crystallization, data acquisition, and supramolecular analysis of this scaffold, focusing on the competition between classical hydrogen bonding and weak sulfur-mediated interactions.

Chemical Context & Structural Significance

The 4-aminopyridine (4-AP) core is a ubiquitous hydrogen-bonding motif in drug design, often serving as a hinge-binder in kinase inhibitors. The introduction of a 3-methylsulfanyl group introduces two critical perturbations:

-

Steric Bulk: The S-Me group (approx. van der Waals volume 30 ų) forces specific conformational preferences on the adjacent amino group.

-

Electronic Modulation: The sulfur atom acts as a weak hydrogen bond acceptor and can participate in chalcogen bonding or S...π interactions, altering the lattice energy landscape compared to the unsubstituted parent.

Expected Conformational Landscape

Unlike 4-aminopyridine, which is planar, the 3-substituted derivative exhibits rotational freedom around the C3-S bond.

-

Planar Conformation: Maximizes

conjugation between the sulfur lone pair and the pyridine ring. -

Orthogonal Conformation: Relieves steric strain between the S-Me group and the exocyclic 4-NH

. -

Intramolecular Lock: A potential intramolecular

hydrogen bond may lock the conformation, creating a pseudo-five-membered ring

Experimental Protocol

Crystallization Strategy

Obtaining diffraction-quality single crystals requires balancing the solubility of the polar aminopyridine core with the lipophilic thioether side chain.

Recommended Solvent Systems:

| Solvent System | Method | Rationale |

|---|---|---|

| Ethanol (Abs.) | Slow Evaporation | Standard for polar aromatics; promotes H-bond networks. |

| MeOH/Water (9:1) | Vapor Diffusion | Water disrupts strong N-H...N networks, potentially allowing S...S interactions to manifest. |

| Acetonitrile | Cooling (-20°C) | Aprotic solvent; encourages solute-solute interactions over solute-solvent bonding. |

| Toluene/DCM | Layering | Non-polar anti-solvent (Toluene) forces the lipophilic S-Me group to pack efficiently. |

Data Acquisition Parameters

-

Radiation Source: Mo-K

( -

Temperature: Data must be collected at low temperature (100 K) to freeze the rotation of the terminal methyl group on the sulfur, which is prone to high thermal motion or disorder at room temperature.

-

Resolution: Aim for

Å or better to accurately resolve the electron density of the N-H hydrogen atoms, which are critical for defining the H-bond network.

Structure Determination Workflow

Figure 1: Standardized workflow for the structural determination of sulfur-containing aminopyridines.

Structural Analysis Framework

Primary Interaction: The Aminopyridine Dimer

The dominant supramolecular synthon in 4-aminopyridines is the centrosymmetric

-

Mechanism: The exocyclic amino nitrogen (

) acts as the donor, and the ring nitrogen ( -

Metric: Expect

distances of -

Perturbation: In 3-methylsulfanylpyridin-4-amine, the bulky S-Me group at position 3 may disrupt this planar dimer, forcing a "twisted" dimer or a catemer (chain) motif (

or

Secondary Interaction: The Role of Sulfur

The sulfur atom is a "soft" base and can engage in unique non-covalent interactions:

-

Intramolecular H-Bond:

(approx. 2.3 - 2.6 Å). This locks the amino group orientation. -

Intermolecular S...S Contacts: Look for "Type II" halogen-like contacts where the filled

-orbital of one sulfur donates into the -

C-H...S Interactions: The methyl group protons are acidic enough to form weak hydrogen bonds with the sulfur of neighboring molecules.

Hirshfeld Surface Analysis

To quantify the contribution of the methylsulfanyl group to the crystal packing, generate Hirshfeld surfaces (mapped with

-

Red Spots: Indicate strong

hydrogen bonds. -

White/Faint Red Regions: Indicate

contacts. -

Fingerprint Plot: Look for the characteristic "spikes" of the H-bonds and the diffuse central region representing

and

Interaction Logic Diagram

Figure 2: Interaction hierarchy. The N-H...N dimer drives the lattice, while the S-Me group modulates packing via steric and weak electrostatic effects.

References

-

Anderson, K. M., et al. (2005). "4-Aminopyridine: a model system for studying hydrogen-bonding patterns." Acta Crystallographica Section E, 61(6), o1676-o1678. Link

-

Suresh, S., et al. (2020). "Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine." Acta Crystallographica Section E, 76, 1535-1539. Link

-

Elgemeie, G. H., et al. (2021).[2] "Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxopyrimidines." Acta Crystallographica Section E, 77, 547–550.[2] Link

-

Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. Link

Sources

The Pyridine Scaffold: From Bone Oil to Blockbuster Drugs

An In-Depth Technical Guide for Drug Discovery Professionals

Part 1: Executive Summary & Structural Significance

Pyridine (

For the medicinal chemist, pyridine is a "privileged structure." It serves as a hydrogen bond acceptor (pKa

Part 2: The Era of Isolation & Structure Elucidation (1849–1870s)

The Discovery: The history of pyridine begins in the foul-smelling byproducts of the Industrial Revolution. In 1849 , Scottish chemist Thomas Anderson isolated a pure base from "Dippel’s Oil" (bone oil obtained from the destructive distillation of animal bones). He named it pyridine (Greek pyr = fire) due to its flammability and stability at high temperatures.

The Structural Debate: The elucidation of pyridine's structure was a contentious chapter in organic chemistry, paralleling the debate over benzene:

-

Körner (1869): Proposed the cyclic structure analogous to benzene, correctly identifying the nitrogen atom's integration into the ring.

-

Dewar (1871): Proposed a resonant structure (Dewar pyridine), which, while incorrect for the ground state, correctly anticipated the valence bond isomers relevant in photochemical transformations.

Part 3: Classical Synthetic Methodologies (The Toolkit)

Before the advent of cross-coupling, constructing the pyridine ring was the primary challenge. The most enduring solution remains the Hantzsch synthesis.

3.1 The Hantzsch Dihydropyridine (DHP) Synthesis (1881)

Arthur Hantzsch developed a four-component condensation that remains the gold standard for accessing polysubstituted pyridines. It proceeds via a 1,4-dihydropyridine (1,4-DHP) intermediate—a scaffold that itself became a pharmacophore for calcium channel blockers (e.g., Nifedipine).[1]

Mechanistic Logic:

The reaction couples an aldehyde, two equivalents of a

-

Knoevenagel Condensation: Aldehyde +

-ketoester -

Enamine Formation: Second

-ketoester + -

Michael Addition: Enamine attacks the unsaturated carbonyl.[4]

-

Cyclization & Dehydration: Formation of the 1,4-DHP.[4]

-

Oxidative Aromatization: Conversion of DHP to pyridine.[1]

Visualization: The Hantzsch Pathway

Caption: The convergent assembly of the pyridine core via the Hantzsch protocol, highlighting the critical oxidation step required for aromatization.

Experimental Protocol 1: Hantzsch Synthesis of 2,6-Dimethyl-3,5-dicarbethoxypyridine

Rationale: This protocol demonstrates the classic ring construction followed by oxidative aromatization, a self-validating sequence where the intermediate DHP is a solid, allowing for purity checks before oxidation.

Step 1: DHP Formation

-

Reagents: Formaldehyde (37% aq, 10 mmol), Ethyl acetoacetate (20 mmol), Ammonium acetate (11 mmol).

-

Solvent: Ethanol (5 mL).

-

Procedure: Combine reagents in a round-bottom flask. Reflux for 2–4 hours. The mixture will turn yellow.

-

Workup: Cool to room temperature. The 1,4-DHP product often precipitates. If not, pour into ice water (20 mL). Filter the yellow solid.

-

Validation:

NMR will show a singlet at

Step 2: Aromatization (Oxidation) [1]

-

Reagents: Isolated 1,4-DHP (5 mmol),

(5 mmol). -

Solvent: Acetic Acid (10 mL).

-

Procedure: Dissolve DHP in acetic acid. Add

portion-wise (Caution: -

Workup: Neutralize with NaOH or

. Extract with Ethyl Acetate. -

Validation: Disappearance of the C4-

signal in NMR; appearance of aromatic signals.

Part 4: The Pharmacological Explosion (1940s–1960s)

The mid-20th century marked the transition of pyridine from a chemical curiosity to a life-saving scaffold.

Key Milestones:

-

Niacin (Vitamin B3): Identified as the cure for pellagra.

-

Isoniazid (1952): The "Magic Bullet" for Tuberculosis.[5] Although synthesized in 1912 by Meyer and Mally, its anti-tubercular activity was undiscovered until 1952.[5] It remains a frontline treatment today.[5]

-

Paraquat: A non-selective herbicide that highlighted the redox capability of the pyridinium ion (and its toxicity profile).

Table 1: Key Pyridine Derivatives in Medicine

| Drug Name | Target/Indication | Mechanism of Action | Year of Discovery |

| Niacin | Pellagra / Lipids | NAD+ Precursor / GPR109A Agonist | 1937 (Bio-activity) |

| Isoniazid | Tuberculosis | InhA Inhibitor (Prodrug activated by KatG) | 1952 |

| Omeprazole | GERD / Ulcers | H+/K+ ATPase Inhibitor (PPI) | 1979 |

| Loratadine | Allergy | H1 Receptor Antagonist | 1981 |

| Imatinib | CML (Leukemia) | Tyrosine Kinase Inhibitor (BCR-ABL) | 2001 |

Part 5: Modern Synthetic Paradigms (1970s–Present)

Modern drug discovery demands the functionalization of pre-existing pyridine rings (Late-Stage Functionalization), rather than de novo ring construction. The electron-deficient nature of pyridine makes Electrophilic Aromatic Substitution (EAS) difficult. Therefore, radical chemistry has become the dominant tool.

5.1 The Minisci Reaction (1971)

Francesco Minisci revolutionized pyridine chemistry by utilizing nucleophilic alkyl radicals. Protonated pyridine (pyridinium) is highly electron-deficient, making it an ideal trap for carbon-centered radicals.

Mechanistic Logic:

-

Protonation: Pyridine

Pyridinium (increases electrophilicity). -

Radical Generation: Carboxylic acid + Oxidant (Persulfate) +

cat. -

Addition: Alkyl radical attacks the C2 or C4 position of the pyridinium.

-

Deprotonation/Oxidation: Re-aromatization.

Visualization: Reactivity & Selectivity Map

Caption: Regioselectivity map of pyridine. Note that radical and nucleophilic attacks favor the electron-deficient C2/C4 positions, while electrophilic attack is difficult and restricted to C3.

Experimental Protocol 2: Silver-Catalyzed Minisci Alkylation

Rationale: This protocol allows for the direct alkylation of pyridine using a carboxylic acid as the alkyl source. It is robust, scalable, and does not require a glovebox.

Reagents:

-

Substrate: Pyridine (or derivative) (1.0 equiv)

-

Alkyl Source: Pivalic acid (or other aliphatic acid) (3.0 equiv)

-

Oxidant: Ammonium Persulfate

(2.0 equiv) -

Catalyst: Silver Nitrate

(0.1 equiv) -

Solvent: 10% Aqueous

(or TFA/Water mixture)

Step-by-Step Methodology:

-

Preparation: Dissolve the pyridine derivative (1 mmol) and pivalic acid (3 mmol) in 5 mL of 10%

. Add -

Initiation: Heat the solution to 70°C.

-

Addition: Add a solution of ammonium persulfate (2 mmol in 2 mL water) dropwise over 20 minutes. Critical: Rapid addition can lead to radical dimerization rather than addition to the heterocycle.

-

Reaction: Stir at 70°C for 1 hour. Evolution of

gas will be observed. -

Workup: Cool to 0°C. Basify the solution to pH > 9 using concentrated

or NaOH. Extract with Dichloromethane (DCM) x3. -

Purification: Dry organics over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc). -

Outcome: Expect mono-alkylation at C2. If C2 is blocked, C4 alkylation occurs.

Part 6: Future Outlook

The field is currently moving toward Photoredox Catalysis (e.g., MacMillan, Baran), which avoids the use of stoichiometric persulfates and silver, allowing for milder conditions and broader functional group tolerance. However, the fundamental logic remains rooted in the polarity of the pyridine bond established by Anderson and Körner over 150 years ago.

References

-

Anderson, T. (1849). On the Constitution and Properties of Picoline, a New Organic Base From Coal Tar.[6] Transactions of the Royal Society of Edinburgh, 16, 123–136.[6] Link

-

Hantzsch, A. (1881).[1] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen.[1][4] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. Link

-

Chichibabin, A. E., & Zeide, O. A. (1914). New Reaction for Compounds Containing the Pyridine Nucleus.[7] Journal of the Russian Physical Chemical Society, 46, 1216.

-

Minisci, F., et al. (1971). Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heteroaromatic Bases. Tetrahedron, 27(15), 3575-3579. Link

- Bernstein, J., et al. (1952). The Chemotherapy of Experimental Tuberculosis. V. Isonicotinic Acid Hydrazide (Nydrazid) and Related Compounds. American Review of Tuberculosis, 65(4), 357-364.

-

Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844-4866. Link

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. C&EN | Chemistry news from around the world [cen.acs.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]

biological significance of the methylsulfanyl group in pyridines

An In-depth Technical Guide to the Biological Significance of the Methylsulfanyl Group in Pyridines

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. The strategic functionalization of this privileged heterocycle is a key determinant of pharmacological activity. Among the various substituents, the methylsulfanyl group (–SCH₃) has emerged as a critical modulator of biological function, imparting profound effects on metabolic stability, target engagement, and overall drug-like properties. This technical guide provides a comprehensive analysis of the , offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its influence on pharmacokinetics and pharmacodynamics, supported by field-proven examples and detailed experimental considerations.

Introduction: The Strategic Value of the Methylsulfanyl Moiety

The introduction of a methylsulfanyl group to a pyridine ring is a deliberate and strategic decision in drug design, aimed at overcoming specific challenges encountered during the optimization of a lead compound. This small, sulfur-containing functional group exerts a surprisingly complex array of effects that can be leveraged to fine-tune the pharmacological profile of a molecule.

Historically, the focus of pyridine functionalization often centered on more common substituents like halogens or small alkyl groups. However, the unique electronic and steric properties of the methylsulfanyl group have led to its increasing prevalence in clinical candidates and marketed drugs. Its ability to influence a molecule's interaction with metabolic enzymes and target proteins makes it a powerful tool in the medicinal chemist's arsenal.

This guide will explore the multifaceted roles of the methylsulfanyl group, moving beyond a simple catalog of its occurrences to a deeper understanding of its mechanistic contributions. We will examine how this moiety can be strategically employed to enhance drug efficacy and safety, providing a roadmap for its rational application in drug discovery programs.

Enhancing Metabolic Stability: A Shield Against Biotransformation

A primary driver for the incorporation of a methylsulfanyl group is the enhancement of metabolic stability. Pyridine rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and reduced bioavailability. The methylsulfanyl group can effectively "shield" the pyridine ring from such metabolic attacks.

Blocking Sites of CYP-Mediated Oxidation

The most direct mechanism by which the methylsulfanyl group enhances metabolic stability is through steric hindrance. By occupying a position on the pyridine ring that would otherwise be a prime site for hydroxylation, the –SCH₃ group prevents the metabolic machinery from accessing and modifying the core scaffold.

For instance, in the development of p38 MAP kinase inhibitors, it was discovered that pyridinylimidazoles underwent rapid oxidation on the pyridine ring. The introduction of a methylsulfanyl group at the 4-position of the pyridine ring effectively blocked this metabolic pathway, significantly increasing the compound's half-life and in vivo efficacy.

Modulation of Electronic Properties

Beyond simple steric blocking, the methylsulfanyl group also influences the electronic landscape of the pyridine ring. As a weakly electron-donating group, it can subtly alter the reactivity of the ring, making it less susceptible to certain types of metabolic transformations. This electronic modulation can be a key factor in fine-tuning the overall metabolic profile of a drug candidate.

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard workflow to assess the metabolic stability of a methylsulfanylpyridine-containing compound involves incubation with liver microsomes.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomal enzymes.

Materials:

-

Test compound (e.g., a methylsulfanylpyridine derivative)

-

Liver microsomes (human, rat, or other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (typically at a final concentration of 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the rate constant of metabolism (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.

Optimizing Target Engagement: The Role of Non-Covalent Interactions

The methylsulfanyl group can significantly contribute to the binding affinity and selectivity of a ligand for its target protein. The sulfur atom, with its lone pairs of electrons and polarizable nature, can participate in a variety of non-covalent interactions within the protein's binding pocket.

Hydrogen Bonding and Halogen Bonding

While not a classic hydrogen bond donor, the sulfur atom of a methylsulfanyl group can act as a weak hydrogen bond acceptor. More significantly, it can engage in favorable interactions with halogen atoms, a phenomenon known as halogen bonding. In the context of a protein binding site, this can lead to a specific and stabilizing interaction with amino acid residues such as serine, threonine, or tyrosine.

Cation-π and Other Electrostatic Interactions

The sulfur atom can also participate in cation-π interactions, where it interacts favorably with positively charged residues like lysine or arginine. The polarizability of the sulfur atom allows it to respond to the local electrostatic environment of the binding pocket, further contributing to the overall binding energy.

Lipophilic and van der Waals Interactions

The methyl group of the –SCH₃ moiety provides a lipophilic component that can engage in favorable van der Waals interactions within hydrophobic pockets of the target protein. This can be particularly important for optimizing the overall shape complementarity between the ligand and its binding site.

A notable example of the methylsulfanyl group's role in target engagement is found in the development of BRAF inhibitors for the treatment of melanoma. The methylsulfanylpyridine moiety in certain BRAF inhibitors has been shown to form key interactions within the ATP-binding site of the kinase, contributing to their high potency and selectivity.

Visualization: Key Interactions of a Methylsulfanylpyridine in a Kinase Binding Site

Caption: Interactions of a methylsulfanylpyridine ligand within a kinase active site.

Impact on Physicochemical Properties and Pharmacokinetics

The introduction of a methylsulfanyl group can have a significant impact on the overall physicochemical profile of a molecule, which in turn influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Lipophilicity and Solubility

The methylsulfanyl group is considered to be moderately lipophilic. Its addition to a pyridine ring will generally increase the molecule's logP value. This can be advantageous for improving membrane permeability and oral absorption. However, a careful balance must be struck, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

pKa and Ionization State

The electronic properties of the methylsulfanyl group can also influence the pKa of the pyridine nitrogen. This can affect the ionization state of the molecule at physiological pH, which has implications for its solubility, permeability, and interaction with transporters.

Table: Physicochemical Properties of Pyridine and Methylsulfanylpyridine Derivatives

| Compound | logP | pKa | Aqueous Solubility (µg/mL) |

| 4-Aminopyridine | 0.34 | 9.17 | > 1000 |

| 4-Amino-2-methylsulfanylpyridine | 1.21 | 7.85 | 250 |

| 4-Chloro-2-methylsulfanylpyridine | 2.56 | 1.50 | < 50 |

Note: The values presented are illustrative and can vary depending on the specific substitution pattern.

Case Studies: The Methylsulfanylpyridine Moiety in Action

The strategic importance of the methylsulfanyl group is best illustrated through its successful application in the development of therapeutic agents.

Pralsetinib: A RET Inhibitor

Pralsetinib is a potent and selective inhibitor of rearranged during transfection (RET) kinases, approved for the treatment of certain types of thyroid and lung cancers. A key structural feature of pralsetinib is a 2-amino-4-methylsulfanylpyridine moiety. This group plays a crucial role in optimizing the drug's potency and pharmacokinetic profile, allowing for effective inhibition of the target kinase in vivo.

Belvarafenib: A Pan-RAF Inhibitor

Belvarafenib is a pan-RAF inhibitor that has shown promise in clinical trials for the treatment of BRAF-mutant cancers. The molecule incorporates a methylsulfanylpyridine core, which contributes to its high binding affinity for the RAF kinases and its favorable drug-like properties.

Visualization: General Workflow for Lead Optimization Incorporating a Methylsulfanyl Group

Caption: A typical lead optimization workflow involving the methylsulfanyl group.

Future Perspectives and Conclusion

The methylsulfanyl group continues to be a valuable tool in the design of novel therapeutics. As our understanding of its nuanced effects on biological systems grows, so too will our ability to rationally design molecules with improved efficacy and safety profiles. Future research in this area will likely focus on:

-

Exploring novel sulfur-containing functional groups: Investigating bioisosteres of the methylsulfanyl group that may offer further advantages in terms of metabolic stability and target engagement.

-

Synergistic effects with other substituents: Understanding how the methylsulfanyl group interacts with other functional groups on the pyridine ring to achieve desired pharmacological properties.

Theoretical and Computational Profiling of 3-Methylsulfanylpyridin-4-amine: A Comprehensive Guide for Rational Drug Design

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the fundamental electronic, structural, and thermodynamic properties of privileged chemical scaffolds. 3-methylsulfanylpyridin-4-amine (CAS 1427523-25-8) represents a highly specialized heterocyclic motif. The combination of an electron-deficient pyridine core, a strongly electron-donating 4-amino group, and a polarizable 3-methylsulfanyl (thioether) moiety creates a complex "push-pull" electronic system. This whitepaper establishes a rigorous theoretical framework—grounded in Density Functional Theory (DFT) and molecular modeling—to profile this molecule. By detailing the causality behind computational choices, this guide provides researchers with a self-validating system for evaluating the bioactivity and reactivity of substituted aminopyridines.

Rationale for Theoretical Profiling

In medicinal chemistry, aminopyridines are well-documented pharmacophores, frequently utilized as kinase hinge-binders or potassium channel blockers[1]. The introduction of a methylsulfanyl group at the 3-position introduces unique steric and electronic effects:

-

Electronic Modulation: The sulfur atom possesses lone pairs that can conjugate with the pyridine

-system, altering the global nucleophilicity of the molecule. -

Binding Affinity: The thioether group can occupy hydrophobic pockets (e.g., the gatekeeper pocket in kinases) or participate in non-covalent chalcogen bonding with protein backbones.

To predict how these features translate into biological activity, we must employ quantum mechanical (QM) methods to map the molecule's Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)[2].

Quantum Mechanical Profiling (DFT)

Geometry Optimization and Basis Set Selection

The foundation of any theoretical study is identifying the global minimum energy conformation. For 3-methylsulfanylpyridin-4-amine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the industry standard due to its optimal balance of computational cost and accuracy for organic molecules[1].

Causality in Basis Set Choice: We utilize the 6-311++G(d,p) basis set.

-

The triple-zeta (6-311) core allows for high-resolution electron distribution.

-

The diffuse functions (++) are strictly required because the molecule contains highly polarizable lone pairs on both the sulfur and nitrogen atoms. Without diffuse functions, the electron density of these heteroatoms would be artificially constrained, leading to inaccurate dipole moments.

-

The polarization functions ((d,p)) allow for asymmetric electron distribution, crucial for accurately modeling the pyramidalization of the 4-amino group.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule[3].

-

HOMO: In 3-methylsulfanylpyridin-4-amine, the HOMO is primarily localized over the sulfur atom and the exocyclic amine, representing the regions most likely to act as electron donors (nucleophiles).

-

LUMO: The LUMO is distributed across the electron-deficient pyridine ring, representing the primary site for nucleophilic attack.

The energy gap (

Caption: Logical derivation of global reactivity descriptors from FMO energies.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution across the molecule, which is essential for predicting non-covalent interactions during molecular docking[2]. For this compound, the MEP map will typically show a strong negative (red) potential around the pyridine nitrogen (hydrogen bond acceptor) and a positive (blue) potential around the amine protons (hydrogen bond donors).

Experimental Protocols: Computational Workflows

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating computational system.

Protocol 1: DFT Geometry Optimization & Vibrational Analysis

-

Initial Structure Generation: Construct the 3D model of 3-methylsulfanylpyridin-4-amine using Avogadro or GaussView.

-

Pre-Optimization: Perform a preliminary geometry clean-up using the MMFF94 molecular mechanics force field to resolve severe steric clashes.

-

DFT Optimization: Submit the coordinates to Gaussian 16 (or equivalent) using the Opt keyword at the B3LYP/6-311++G(d,p) level of theory.

-

Self-Validation (Frequency Calculation): Run a vibrational frequency calculation (Freq) on the optimized geometry. Critical Check: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local minimum energy structure[1].

-

Wavefunction Analysis: Extract the .chk (checkpoint) file to generate the MEP surface and calculate the HOMO/LUMO energy levels.

Protocol 2: Molecular Docking for Bioactivity Prediction

-

Ligand Preparation: Import the DFT-optimized .pdb file into AutoDock Tools. Assign Gasteiger partial charges (which are more accurate when derived from the DFT optimized geometry) and define the rotatable bonds (specifically the C-S and S-CH3 bonds).

-

Protein Preparation: Retrieve the target crystal structure (e.g., a relevant kinase) from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

-

Grid Box Definition: Center the grid box over the known active site (hinge region) with a spacing of 0.375 Å.

-

Execution: Run AutoDock Vina using the Lamarckian Genetic Algorithm.

-

Pose Evaluation: Analyze the lowest binding energy pose (kcal/mol). Validate the result by confirming the presence of the expected dual hydrogen bond between the 4-amino/pyridine-nitrogen and the kinase hinge region backbone.

Caption: End-to-end computational workflow from initial structural generation to bioactivity prediction.

Quantitative Data Summary

The following table summarizes the expected theoretical global reactivity descriptors for methylsulfanyl-substituted aminopyridines, derived from standard DFT calculations (B3LYP/6-311++G(d,p))[3][4]. These metrics allow researchers to quantitatively compare 3-methylsulfanylpyridin-4-amine against other drug candidates.

| Parameter | Symbol | Formula | Representative Value (eV) | Biological Implication |

| HOMO Energy | - | -6.55 | Indicates electron-donating capacity (nucleophilicity). | |

| LUMO Energy | - | -1.71 | Indicates electron-accepting capacity (electrophilicity). | |

| Energy Gap | 4.84 | Lower values indicate higher overall chemical reactivity. | ||

| Ionization Potential | 6.55 | Energy required to remove an electron. | ||

| Electron Affinity | 1.71 | Energy released when an electron is added. | ||

| Chemical Hardness | 2.42 | Resistance to charge transfer; correlates with stability. | ||

| Chemical Softness | 0.21 | Propensity to undergo polarizable interactions. | ||

| Electronegativity | 4.13 | Tendency to attract electrons in a biological complex. | ||

| Global Electrophilicity | 3.52 | Measures the stabilization energy when acquiring electrons. |

Note: Representative values are synthesized from benchmarked theoretical studies on analogous methylsulfanyl-heterocycles[3]. Actual calculated values will vary slightly based on the specific solvation model (e.g., SMD in water vs. gas phase).

References

-

Karpagam, J., Sundaraganesan, N., Kalaichelvan, S., & Sebastian, S. (2010). Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. National Institutes of Health (NIH). URL: [Link]

-

World Scientific Publishing. (2024). Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. Journal of Molecular and Engineering Materials. URL:[Link]

-

International Union of Crystallography (IUCr). (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate. IUCrData. URL:[Link]

-

Semantic Scholar / Journal of Advanced Scientific Research. (2022). Spectroscopic, Molecular Structure, FMO and Thermodynamic Properties of 11-Chloro-12(Methylsulfanyl) Quinoxaline Molecule Using DFT. URL:[Link]

Sources

Technical Guide: Solubility and Stability Profile of 3-Methylsulfanylpyridin-4-amine

Executive Summary

3-Methylsulfanylpyridin-4-amine (CAS: 28695-13-2), also known as 4-amino-3-(methylthio)pyridine, is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. While the aminopyridine core provides essential hydrogen-bond donor/acceptor motifs for biological binding, the 3-methylsulfanyl (thioether) substituent introduces specific solubility and stability challenges.

This guide addresses the two primary risks associated with this compound: oxidative instability of the sulfide moiety and pH-dependent solubility . Successful handling requires strict adherence to inert atmosphere protocols and careful solvent selection to prevent the formation of sulfoxide/sulfone impurities that can alter potency and toxicological profiles.

Physicochemical Profile

Understanding the fundamental properties of 3-methylsulfanylpyridin-4-amine is prerequisite to designing stable formulations. The compound exhibits a "push-pull" electronic structure where the electron-donating amine and methylsulfanyl groups compete with the electron-deficient pyridine ring.

Table 1: Core Physicochemical Properties

| Property | Value / Characteristic | Notes |

| CAS Number | 28695-13-2 | Verify identity via NMR if sourcing from generic vendors. |

| Molecular Formula | C₆H₈N₂S | MW: 140.21 g/mol |

| Appearance | Off-white to tan solid | Darkening indicates oxidation or photo-degradation. |

| Predicted pKa | 8.8 – 9.2 (Pyridine N) | Estimated based on 4-aminopyridine (pKa 9.1) modulated by the 3-SMe group [1]. |

| LogP (Predicted) | ~1.1 – 1.3 | More lipophilic than 4-aminopyridine (LogP 0.25) due to the -SMe group. |

| H-Bond Donors | 2 (Exocyclic Amine) | Primary amine (-NH₂). |

| H-Bond Acceptors | 3 | Pyridine N, Amine N, Sulfide S. |

Solubility Matrix

The presence of the methylsulfanyl group significantly reduces water solubility compared to the parent 4-aminopyridine.

| Solvent | Solubility Rating | Usage Recommendation |

| Water (pH 7) | Low (< 1 mg/mL) | Not suitable for stock solutions. Requires acidification for dissolution. |

| DMSO | High (> 50 mg/mL) | Preferred solvent for biological stock solutions. |

| Methanol/Ethanol | Moderate to High | Good for synthesis/purification; avoid for long-term storage due to volatility. |

| DCM / Chloroform | High | Excellent for extraction and synthetic workups. |

| 0.1 M HCl | High | Protonation of the pyridine nitrogen drastically increases aqueous solubility. |

Stability & Degradation Mechanisms

The primary stability liability of 3-methylsulfanylpyridin-4-amine is the oxidation of the thioether sulfur . Unlike the pyridine nitrogen, which is relatively stable, the sulfur atom is prone to electrophilic attack by atmospheric oxygen, peroxides, or photo-excited species.

The Oxidation Cascade

Upon exposure to air or oxidizing agents (even trace peroxides in PEG or aged ethers), the compound degrades into its sulfoxide and sulfone derivatives. This transformation changes the electronic character of the ring, often reducing biological activity.

Figure 1: Stepwise oxidation pathway of the methylsulfanyl group. The sulfoxide is the primary degradant observed during storage.

Photostability

Aminopyridines are electron-rich aromatics susceptible to photo-oxidation. The combination of the amine and sulfide makes this compound particularly sensitive to UV/VIS light, leading to "browning" of the solid material.

-

Directive: Store in amber vials wrapped in foil.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (Biology)

Objective: Create a 100 mM stock solution for cellular assays while minimizing precipitation and oxidation.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.

-

Why: DMSO solubilizes the lipophilic neutral form and suppresses proton exchange.

-

-

Weighing: Weigh ~14.0 mg of substance into a tared, amber glass vial.

-

Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Check: Solution should be clear and colorless/pale yellow. If cloudy, sonicate for 2 minutes at room temperature.

-

-

Aliquot & Storage: Immediately divide into small aliquots (e.g., 50 µL) in PCR tubes.

-

Critical Step: Overlay with Argon or Nitrogen gas before closing.

-

Freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

-

Protocol B: Aqueous Solubility Determination (Shake-Flask)

Objective: Determine thermodynamic solubility at physiological pH.

-

Buffer Prep: Prepare 10 mM PBS (pH 7.4).

-

Saturation: Add excess solid (~5 mg) to 1 mL of buffer in a microcentrifuge tube.

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

-

Note: Filtration is risky due to potential adsorption to filter membranes; centrifugation is preferred.

-

-

Quantification: Dilute the supernatant 1:10 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Handling & Storage Decision Tree

To ensure data integrity, follow this logic flow for handling the compound in the laboratory.

Figure 2: Decision logic for solvent selection and storage to maintain compound integrity.

Analytical Monitoring (HPLC)

When validating the stability of your stock solutions, use the following HPLC conditions to separate the parent amine from its oxidized congeners.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 270 nm .

-

Expected Retention:

-

Sulfoxide/Sulfone: Elute earlier (more polar).

-

Parent (3-SMe): Elutes later (more lipophilic).

-

References

-

pKa Estimation & Pyridine Chemistry

-

Source: Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

- Context: Comparative analysis of 4-aminopyridine (pKa 9.1) and 3-halo/alkyl analogs establishes the inductive/resonance balance for the 3-SMe substituent.

-

-

Solubility of Pyridine Derivatives

- Source: Oae, S. (1991). "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press.

-

Handling of Aminopyridines (4-AP)

Sources

electronic properties of substituted pyridine rings

Part 1: Executive Summary & Core Directive

This guide serves as a definitive technical reference for the electronic modulation of pyridine rings in drug design. Unlike benzene, pyridine is an electronically biased scaffold; the nitrogen atom introduces a permanent dipole and a specific locus of basicity that drives both physicochemical properties (solubility, permeability) and reactivity (metabolic stability, synthetic functionalization).

The Core Thesis: The pyridine ring is not merely a "nitrogen-containing benzene."[1][2] It is a tunable electronic valve.[2] By selecting the correct substituent at the correct position (2-, 3-, or 4-), a medicinal chemist can precisely modulate the pKa of the ring nitrogen over a range of 10 log units, drastically altering the drug's lipophilicity-dependent permeability (LogD) and target residence time.

Part 2: Electronic Structure & Fundamental Interactions

The Nitrogen Anomaly

The pyridine nitrogen is

-

Consequence 1 (Basicity): The lone pair is available for protonation without disrupting aromaticity.

-

Consequence 2 (

-Deficiency): Nitrogen is more electronegative than carbon (

Positional Electronic Discrimination

Substituents affect the pyridine ring differently depending on their position relative to the nitrogen.

- -Position (C2/C6): Subject to strong inductive ($ -I $) withdrawal by the adjacent nitrogen.[2] Resonance interaction is possible.[2]

- -Position (C3/C5): The "benzene-like" position.[2] Inductive effect of nitrogen is weaker; resonance interaction with the nitrogen is not possible in the ground state (no resonance structure places charge on N without disrupting octets or creating charge separation).

- -Position (C4): Subject to weak inductive withdrawal but strong resonance interaction.[2]

Part 3: Quantitative Substituent Effects (The Hammett Connection)

The basicity of substituted pyridines follows the Hammett equation, but with a high sensitivity factor (

-

Reaction Constant (

): For the acid dissociation of pyridinium ions ( -

Implication: Small changes in substitution exert massive shifts in pKa and solubility.

Table 1: pKa Values of Mono-Substituted Pyridines

Data compiled from potentiometric and spectrophotometric assays in aqueous media at 25°C.

| Substituent (R) | Position 2 (pKa) | Position 3 (pKa) | Position 4 (pKa) | Electronic Dominance |

| -H (Unsubst.) | 5.23 | 5.23 | 5.23 | Reference |

| -NH₂ (Amino) | 6.86 | 5.98 | 9.17 | Strong +R dominates at C4; Tautomerism at C2.[2] |

| -OCH₃ (Methoxy) | 3.28 | 4.88 | 6.58 | -I dominates at C2; +R dominates at C4.[2] |

| -CH₃ (Methyl) | 5.97 | 5.68 | 6.02 | Weak +I; Hyperconjugation.[2] |

| -Cl (Chloro) | 0.72 | 2.84 | 3.83 | -I and -R (weak) deactivation.[2] |

| -CN (Cyano) | -0.26 | 1.45 | 1.90 | Strong -I and -R withdrawal.[2] |

| -NO₂ (Nitro) | -2.63 | 0.81 | 1.24 | Extreme deactivation.[2] |

Critical Insight: Note the massive jump for 4-aminopyridine (pKa 9.17) vs 2-aminopyridine (pKa 6.86) .[2] Both are resonance donors, but the 4-position allows direct conjugation into the nitrogen lone pair without steric hindrance or adjacent inductive withdrawal, maximizing basicity.

Part 4: Reactivity Profiles & Mechanisms

Electrophilic Aromatic Substitution (SEAr)

Pyridines are notoriously sluggish in SEAr (nitration, halogenation) because the ring is electron-deficient, and acidic conditions protonate the nitrogen, creating a deactivated pyridinium cation.

-

Preferred Site: C3 (Beta).

-

Reasoning: Attack at C2 or C4 leads to a resonance intermediate with a positive charge on the electronegative nitrogen (highly unstable). Attack at C3 avoids this sextet destabilization.[2]

Nucleophilic Aromatic Substitution (SNAr)

This is the "bread and butter" of pyridine functionalization.

-

Preferred Site: C2 and C4.[2]

-

Mechanism: Addition-Elimination via a Meisenheimer-like complex (Azanide intermediate).[2]

-

Reasoning: Attack at C2/C4 places the negative charge of the intermediate directly on the nitrogen atom, which is electronically favorable.

Visualizing Reactivity Pathways

Caption: Decision tree for pyridine functionalization. Green nodes indicate energetically favorable intermediates; red indicates instability.[2]

Part 5: Application in Drug Design (Bioisosterism)

Case Study: Solubility & Metabolic Stability

Replacing a benzene ring with a pyridine is a standard tactic to improve physicochemical properties.

-

Solubility Enhancement:

-

Mechanism: The pyridine nitrogen can accept a hydrogen bond from water. At physiological pH (7.4), basic pyridines (pKa > 6) may be partially ionized, drastically increasing aqueous solubility.

-

Example: In the development of kinase inhibitors (e.g., Imatinib analogs), incorporating a pyridine ring often resolves "brick dust" solubility issues.

-

-

Metabolic Blocking (The "Soft Spot" Fix):

-

Problem: Phenyl rings are prone to oxidation by CYP450 enzymes (epoxidation -> phenol).[2]

-

Solution: Replace phenyl with pyridine. The electron-deficient ring is resistant to CYP450 oxidative attack.[2]

-

Loratadine (Claritin): Uses a pyridine ring fused to the tricyclic system. The pyridine nitrogen is not basic enough to cause CNS penetration issues (pKa modulation) but the ring itself resists oxidative metabolism compared to a phenyl analog.

-

Part 6: Experimental Protocol

Protocol: Potentiometric Determination of Pyridine pKa

For drug-like molecules with low aqueous solubility.[2]

Objective: Determine the pKa of a substituted pyridine with precision

Materials:

-

Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

-

0.1 M KOH and 0.1 M HCl (standardized).

-

Ionic Strength Adjuster: 0.15 M KCl.[2]

-

Cosolvent: Methanol or Dioxane (HPLC grade).

Workflow:

-

Calibration: Calibrate electrode using pH 1.68, 4.01, 7.00, and 10.01 buffers. Verify slope > 98%.

-

Sample Prep: Weigh ~3-5 mg of pyridine derivative. Dissolve in 10 mL of 0.15 M KCl (if soluble) or use the Yasuda-Shedlovsky Extrapolation method:

-

Prepare samples in 30%, 40%, and 50% (w/w) Methanol/Water.

-

-

Titration:

-

Acidify sample to pH ~2.0 with HCl.[2]

-

Titrate with KOH under

purge (to exclude -

Collect minimum 15 points in the buffer region.

-

-

Data Analysis (Yasuda-Shedlovsky):

-

Plot

vs. -

Extrapolate to

of pure water (0.0128) to find aqueous pKa.

-

Validation Check:

-

Run Nicotinamide (Lit pKa 3.[2]35) as a standard control. Result must be within 0.05 units.

Part 7: References

-

Linnell, R. H. (1960). Dissociation Constants of 2-, 3-, and 4-Substituted Pyridines. Journal of Organic Chemistry, 25(2), 290–292. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[2] Link

Sources

Methodological & Application

Application Note: Synthesis of 3-Methylsulfanylpyridin-4-amine Derivatives for Drug Discovery

Abstract

The 3-methylsulfanylpyridin-4-amine (also known as 4-amino-3-methylthiopyridine) scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors, antibacterial agents, and modulators of neurodegenerative pathways. The introduction of the methylsulfanyl (-SMe) group at the 3-position of the pyridine ring serves two pivotal roles: it modulates the electron density of the pyridine nitrogen (N1), affecting hydrogen bond acceptor capability, and it acts as a metabolic handle or a lipophilic spacer in Structure-Activity Relationship (SAR) studies.

This guide provides two validated, high-fidelity protocols for synthesizing this scaffold. Unlike generic literature, these protocols address the specific electronic deactivation challenges of the 4-aminopyridine core, offering a Palladium-Catalyzed C-S Coupling route (for high-throughput library generation) and a Directed Ortho-Lithiation (DoM) route (for scale-up and regioselective control).

Strategic Retrosynthesis & Mechanism

The synthesis of 3-substituted-4-aminopyridines is electronically challenging. The 4-amino group is a strong electron-donating group (EDG), which enriches the ring electron density, making the 3-position resistant to nucleophilic aromatic substitution (

Therefore, we prioritize transition-metal catalysis and directed lithiation, which bypass the limitations of classical

Visualizing the Synthetic Logic

Figure 1: Retrosynthetic decision tree highlighting the two primary pathways based on starting material availability and mechanistic strategy.

Protocol A: Palladium-Catalyzed C-S Cross-Coupling

Primary Application: Rapid access to the core scaffold from commercially available halides. Ideal for medicinal chemistry libraries.

Rationale

Direct nucleophilic displacement of 3-bromo-4-aminopyridine with sodium thiomethoxide is sluggish due to the electron-rich nature of the aminopyridine. Using a Palladium(0) catalyst facilitates the formation of the C-S bond under milder conditions, preserving the sensitive primary amine.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 3-Bromo-4-aminopyridine | 1.0 | Substrate |

| Sodium Thiomethoxide (NaSMe) | 1.5 | Nucleophile/Sulfur Source |

| Pd₂ (dba)₃ | 0.025 (2.5 mol%) | Catalyst Precursor |

| Xantphos | 0.05 (5 mol%) | Ligand (Large bite angle promotes reductive elimination) |

| DIPEA (Diisopropylethylamine) | 2.0 | Base (Scavenger) |

| 1,4-Dioxane | Solvent | 0.1 M Concentration |

Step-by-Step Procedure

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

-

Charging: Add 3-bromo-4-aminopyridine (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (degassed) via syringe.

-

Base & Nucleophile: Add DIPEA (2.0 eq) followed by NaSMe (1.5 eq). Note: NaSMe is hygroscopic and odorous; handle in a fume hood.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Monitoring: Check LCMS for the disappearance of the bromide (M+H ~173/175) and appearance of the product (M+H ~141).

-

-

Workup:

-

Purification:

-

Resuspend residue in EtOAc and wash with water (2x) and brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Flash Chromatography: Elute with a gradient of 0–10% Methanol in Dichloromethane (DCM). The amino group makes the compound polar; adding 1% Triethylamine to the eluent can reduce streaking.

-

Protocol B: Directed Ortho-Lithiation (DoM)

Primary Application: Large-scale synthesis or when the 3-bromo precursor is unavailable. This method relies on the "Complex Induced Proximity Effect" (CIPE).

Rationale

The 4-amino group must be protected to prevent deprotonation of the N-H protons.[1] A Boc (tert-butoxycarbonyl) or Pivaloyl group serves as a Directing Metalation Group (DMG), directing the strong base (n-BuLi) to the ortho-position (C3).

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| N-Boc-4-aminopyridine | 1.0 | Protected Substrate |

| n-Butyllithium (n-BuLi) | 2.2 | Lithiating Agent (Titrate before use) |

| Dimethyl Disulfide (MeSSMe) | 1.5 | Electrophile |

| THF (Anhydrous) | Solvent | 0.2 M Concentration |

| TFA / DCM | Excess | Deprotection Reagent |

Step-by-Step Procedure

Step 1: Lithiation & Quench

-

Setup: Use a flame-dried Schlenk flask under Argon.

-

Solvation: Dissolve N-Boc-4-aminopyridine (1.0 eq) in anhydrous THF . Cool the solution to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add n-BuLi (2.2 eq) dropwise over 20 minutes.

-

Observation: The solution may turn bright yellow/orange, indicating the formation of the dilithiated species (N-Li and C3-Li).

-

Aging: Stir at -78°C for 1 hour to ensure complete lithiation.

-

-

Electrophile Addition: Add Dimethyl Disulfide (1.5 eq) dropwise.

-

Exotherm: Maintain temperature below -70°C during addition.

-

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc, dry (MgSO₄), and concentrate.

Step 2: Deprotection[1]

-

Acidolysis: Dissolve the crude intermediate (N-Boc-3-thiomethyl-4-aminopyridine) in DCM .

-

Cleavage: Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM). Stir at room temperature for 2 hours.

-

Neutralization (Critical): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ until the aqueous layer is pH 8.

-

Isolation: Dry organic layer and concentrate to yield 3-methylsulfanylpyridin-4-amine .

Analytical Characterization & QC

Verify the identity of the synthesized product using these distinct markers.

| Technique | Expected Feature | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.35–2.45 (s, 3H) | -SMe Group: Distinct singlet, confirms alkylation. |

| δ 5.80–6.00 (bs, 2H) | -NH₂ Group: Broad singlet, exchangeable with D₂O. | |

| δ 6.50 (d, 1H), 8.0 (s, 1H), 7.9 (d, 1H) | Pyridine Ring: Coupling patterns confirm 3,4-substitution. | |

| LC-MS (ESI+) | m/z = 141.05 [M+H]⁺ | Matches formula C₆H₈N₂S. |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation (sulfoxide formation). |

Troubleshooting & Safety

Common Pitfalls

-

Oxidation: The thioether (-SMe) is prone to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) if exposed to air for prolonged periods or oxidizing workup conditions.

-

Solution: Use degassed solvents and store the product under inert gas at -20°C.

-

-

Regioselectivity (Lithiation): Lithiation at C2 instead of C3.

-

Solution: Ensure the N-protecting group is bulky (Boc or Pivaloyl) to sterically hinder C2 attack and coordinate the Lithium to C3.

-

-

Catalyst Poisoning (Pd Route): Sulfur species can poison Pd catalysts.

-

Solution: Use high-activity catalysts like Pd₂(dba)₃/Xantphos and ensure efficient sparging of the reaction mixture.

-

Safety Protocols

-

Stench Management: NaSMe and MeSSMe have potent, offensive odors (rotten cabbage).

-

Protocol: All transfers must occur in a high-flow fume hood. Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

-

-

Pyrophoric Reagents: n-BuLi reacts violently with moisture. Use standard Schlenk techniques.

References

- Pd-Catalyzed C-S Coupling: M. Hartwig, et al., Journal of the American Chemical Society, 2006, 128, 2180. (General methodology for Pd-catalyzed coupling of thiols with aryl halides).

- Ortho-Lithiation Strategy: T. G. Gant, A. I. Meyers, Tetrahedron, 1994, 50, 2297.

-

Aminopyridine Functionalization: Organic Syntheses, Coll. Vol. 7, p. 27 (1990); Vol. 64, p. 19 (1986). Link

- Specific Analog Synthesis (Kinase Inhibitors):Journal of Medicinal Chemistry, 2014, 57, 3687. (Synthesis of 3-substituted-4-aminopyridines as kinase scaffolds).

- Handling of Organosulfur Compounds: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Bromo-4-methyl-5-(methylthio)pyridine|High-Purity Research Chemical [benchchem.com]

- 9. nva.sikt.no [nva.sikt.no]

Application Note: 3-Methylsulfanylpyridin-4-amine as a Strategic Building Block in Organic Synthesis

Executive Summary & Mechanistic Rationale

3-Methylsulfanylpyridin-4-amine (CAS: 1427523-25-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. Characterized by an ortho-relationship between a primary amine at C4 and a methylthio ether at C3 on a pyridine core, this compound is uniquely primed for the construction of fused heterocyclic scaffolds. It is most notably used to synthesize thiazolo[5,4-c]pyridines and pyrido[3,4-b]pyrazines —privileged pharmacophores frequently found in modern kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The Challenge of C3 Functionalization

The direct electrophilic functionalization of 4-aminopyridine at the C3 position is notoriously difficult. The electron-deficient nature of the pyridine ring, combined with the propensity for electrophiles to react at the more nucleophilic exocyclic nitrogen or the pyridine nitrogen, leads to poor regioselectivity and low yields.

To overcome this, Directed Ortho Metalation (DOM) is the gold-standard synthetic strategy (). By converting the primary amine into a pivalamide (using pivaloyl chloride), the bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack by strong bases. When treated with n-butyllithium (n-BuLi), the base is forced to act purely as a proton acceptor. The lone pairs on the amide oxygen coordinate the lithium ion, thermodynamically directing the deprotonation exclusively to the adjacent C3 position to form a stable dilithio intermediate ().

Synthetic Workflow & Visualizations

The synthesis of 3-methylsulfanylpyridin-4-amine is a three-stage process: Protection, Metalation/Trapping, and Deprotection.

Figure 1. Step-by-step synthetic workflow for 3-methylsulfanylpyridin-4-amine via DOM.

Figure 2. Downstream application of the building block in synthesizing fused thiazolopyridines.

Quantitative Data & Reaction Optimization

The choice of the Directing Metalation Group (DMG) and the trapping conditions dictate the efficiency of the synthesis. The pivaloyl group is vastly superior to standard Boc or Acetyl protection due to its optimal balance of steric hindrance and lithium-coordinating ability.

Table 1: Comparison of Directing Metalation Groups (DMGs) for 4-Aminopyridine

| Directing Group (DMG) | Reagent | Base (Eq.) | Regioselectivity | Ortho-Product Yield | Causality / Observation |

| Pivaloyl (-NHCOtBu) | n-BuLi | 2.5 | C3 (ortho) | >85% | High steric bulk prevents nucleophilic attack on carbonyl. |

| Boc (-NHBoc) | t-BuLi | 2.2 | C3 (ortho) | 60-70% | Requires highly pyrophoric t-BuLi; prone to N-deprotection. |

| Acetyl (-NHAc) | n-BuLi | 2.5 | Mixed | <30% | Insufficient sterics lead to base attacking the carbonyl carbon. |

Table 2: Optimization of Electrophilic Trapping with Dimethyl Disulfide (MeSSMe)

| Temperature Profile | Solvent | Additive | Conversion Rate | Notes |

| -78 °C to RT | Anhydrous THF | None | >95% | Optimal. Clean conversion, minimal side products. |

| 0 °C to RT | Anhydrous THF | None | <50% | High temperature leads to degradation of the dilithio species. |

| -78 °C to RT | Diethyl Ether | TMEDA | 85% | TMEDA accelerates metalation but complicates aqueous workup. |

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Causality for each reagent choice and in-process visual cues are provided to ensure high-fidelity replication.

Protocol A: Synthesis of N-(pyridin-4-yl)pivalamide (Protection)

Objective: Install the pivaloyl DMG to prevent N-alkylation and direct subsequent lithiation.

-

Setup: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

-

Acid Scavenging: Add triethylamine (Et₃N) (1.5 eq). Causality: Et₃N neutralizes the HCl byproduct generated during acylation, preventing the protonation of the pyridine nitrogen which would cause the starting material to precipitate out of the organic phase.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add pivaloyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents over-acylation (di-pivaloylation).

-

Propagation & Validation: Remove the ice bath and stir at room temperature for 4 hours.

-

Self-Validation: Monitor via TLC (10% MeOH in DCM). The highly polar 4-aminopyridine (low

) will disappear, replaced by a distinct, less polar UV-active spot (higher

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield a white solid.

Protocol B: Directed Ortho Metalation and Thiomethylation

Objective: Regioselective C-H activation at the C3 position and trapping with a methylthio group.

-

Dilithio Formation: Dissolve N-(pyridin-4-yl)pivalamide (1.0 eq) in anhydrous THF (0.1 M) under N₂. Cool to -78 °C (dry ice/acetone bath).

-

Metalation: Add n-BuLi (2.5 M in hexanes, 2.5 eq) dropwise.

-

Causality: 2.5 equivalents are strictly required. The first equivalent deprotonates the acidic amide N-H (pKa ~15). The second equivalent performs the challenging C-H abstraction at the C3 position (pKa ~35). The extra 0.5 eq ensures complete kinetic metalation.

-

Self-Validation: Upon addition, a dense white precipitate of the dilithio derivative will form. This visual cue confirms successful metalation. Stir for 2 hours at -10 °C.

-

-

Electrophilic Trapping: Re-cool the suspension to -78 °C. Add dimethyl disulfide (MeSSMe) (1.5 eq) dropwise.

-

Self-Validation: The white precipitate will rapidly dissolve, and the solution will turn clear or slightly yellow, indicating the aryl lithium species has successfully cleaved the disulfide bond.

-

-

Quench & Workup: Allow the reaction to warm to room temperature over 1 hour. Quench carefully with saturated aqueous NH₄Cl to destroy unreacted n-BuLi and protonate the amide. Extract with EtOAc, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield 3-(methylthio)-N-(pyridin-4-yl)pivalamide.

Protocol C: Deprotection to 3-Methylsulfanylpyridin-4-amine

Objective: Remove the robust pivaloyl group to reveal the bifunctional building block.

-

Hydrolysis: Suspend the intermediate from Protocol B in 5M aqueous HCl (or 10% aqueous NaOH for base-sensitive downstream applications).

-

Causality: The severe steric hindrance of the tert-butyl group makes the pivalamide highly resistant to mild cleavage; harsh refluxing conditions are mandatory.

-

-

Reflux: Heat the mixture to reflux (100-110 °C) for 12-16 hours.

-

Self-Validation: LC-MS or ¹H-NMR must be used to confirm completion. The disappearance of the prominent 9H singlet at ~1.3 ppm (the tert-butyl group) verifies total deprotection.

-

-

Isolation: If using HCl, cool the mixture and carefully neutralize with solid Na₂CO₃ to pH 8-9. Extract extensively with EtOAc (the product is highly polar). Dry and concentrate to yield 3-methylsulfanylpyridin-4-amine as a crystalline solid ().

References

-

Molecules (NIH). "Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H) via Directed Ortho Metalation." Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry. Available at:[Link]

-

LookChem. "Reaction Kinetics and Conditions: 4-(pivaloylamino)pyridine with n-butyllithium." LookChem Chemical Database. Available at: [Link]

Application Note: Quantification and Impurity Profiling of 3-Methylsulfanylpyridin-4-amine

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated methodology for the quantification of 3-methylsulfanylpyridin-4-amine (also referred to as 4-amino-3-(methylthio)pyridine).

This guide addresses the specific challenges of analyzing polar, basic, sulfur-containing heterocycles: retention of polar bases , peak tailing , and oxidative instability .

Introduction & Scientific Rationale

3-methylsulfanylpyridin-4-amine is a critical intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and heterocyclic antimicrobials. Its structure features a pyridine ring substituted with an electron-donating amino group at position 4 and a methylsulfanyl (thiomethyl) group at position 3.

Analytical Challenges

-

Basicity & Peak Tailing: The pyridine nitrogen (pKa ~9.2) is highly basic. On standard C18 columns at low pH, the molecule is protonated, leading to secondary interactions with residual silanols and severe peak tailing.

-

Oxidative Instability: The sulfide moiety (-S-CH₃) is susceptible to oxidation, forming the corresponding sulfoxide and sulfone degradation products. Sample preparation must mitigate this risk.

-

Hydrophilicity: The polar amino and pyridine groups reduce retention on reversed-phase columns, often causing the analyte to elute in the void volume.

Strategic Solution

To overcome these challenges, this protocol utilizes a High-pH Reversed-Phase Chromatography approach. By operating at pH 10.0 (above the pKa), the analyte remains neutral, maximizing hydrophobic retention and eliminating silanol interactions for superior peak symmetry.

Chemical Properties & Safety

| Property | Value | Notes |

| Formula | C₆H₈N₂S | |

| Molecular Weight | 140.21 g/mol | |

| Predicted pKa | ~9.1 (Pyridine N) | Basic |

| LogP | ~0.8 | Moderately polar |

| UV Max | ~278 nm | Characteristic of 4-aminopyridines |

| Solubility | Methanol, DMSO, Dilute Acid | Sparingly soluble in water at neutral pH |

Safety Warning: Aminopyridines are potential potassium channel blockers and may be neurotoxic. Handle with extreme care in a fume hood.

Protocol A: HPLC-UV (Assay & Purity)

Objective: Routine quantification and purity assessment (Limit of Quantitation: ~0.05%).

Chromatographic Conditions

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .

-

Rationale: These "hybrid" columns are chemically stable up to pH 12, essential for this method.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Detection: UV at 280 nm (Reference: 360 nm).

-

Injection Volume: 5-10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 30 | 70 | Linear Gradient |

| 15.0 | 30 | 70 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

Sample Preparation (Critical)

To prevent in-situ oxidation of the methylsulfanyl group:

-

Diluent: Methanol : Water (50:50 v/v) containing 0.1% Ascorbic Acid (antioxidant).

-

Stock Solution: Dissolve 10 mg of standard in 10 mL Diluent (1.0 mg/mL).

-

Working Standard: Dilute Stock to 0.1 mg/mL for assay.

-

Filtration: Use 0.22 µm PTFE or Nylon filters (Avoid PVDF if protein precipitation is not involved, though PTFE is safest for organics).

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of trace levels (ppm) in drug substances, particularly for genotoxicity risk assessment.

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Assignment |

| 141.1 [M+H]⁺ | 94.0 | 25 | 100 | Loss of -SCH₃ (Quantifier) |

| 141.1 [M+H]⁺ | 126.0 | 15 | 100 | Loss of -CH₃ (Qualifier) |

| 141.1 [M+H]⁺ | 79.0 | 35 | 100 | Pyridine ring fragment |

LC Conditions (Compatible with MS)

-

Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

-

Rationale: HILIC provides superior retention for polar amines and higher MS sensitivity due to high organic content in the mobile phase.

-

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Isocratic Elution: 15% A / 85% B.

-

Flow Rate: 0.3 mL/min.

Oxidation Pathway & Stability

Understanding the degradation pathway is vital for interpreting impurity profiles. The sulfur atom is the primary site of degradation.

Figure 1: Oxidative degradation pathway of 3-methylsulfanylpyridin-4-amine.

Monitoring Strategy:

-

Sulfoxide: Elutes earlier than parent in Reversed-Phase (more polar).

-

Sulfone: Elutes earlier than parent in Reversed-Phase (more polar).

-

N-Oxide: Typically elutes later or close to parent depending on pH.

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness" and "Self-Validating" protocols, perform the following:

System Suitability Test (SST)

Run before every analysis batch.

-

Tailing Factor (Tf): Must be ≤ 1.5 (High pH method should yield ~1.1).

-

Precision: %RSD of 6 replicate injections ≤ 2.0%.

-

Resolution: > 2.0 between Parent and Sulfoxide impurity (force degradation sample required for setup).

Linearity & Range

-

Range: 0.05% to 120% of target concentration.

-

Criterion: R² ≥ 0.999.

Accuracy (Recovery)

-

Spike samples at 50%, 100%, and 150% levels.

-

Acceptance: 98.0% - 102.0% recovery.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Column pH instability or Silanol interaction. | Ensure pH is ≥ 10.0. Switch to XBridge/Gemini column. Increase buffer strength to 20mM. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase or reduce injection volume. |

| Low Recovery | Oxidation during prep. | Add 0.1% Ascorbic Acid to diluent. Prepare fresh. |

| Retention Shift | pH drift in buffer. | Ammonium Bicarbonate is volatile. Prepare fresh buffer daily. Keep bottle capped. |

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link

-

Waters Corporation. XBridge Columns: Designed for High pH Stability. Application Note. Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (1997). (Standard text for pKa-based method development).

-

European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. (2006).[2] Link

Sources

Application Note: High-Efficiency N-Arylation of 2-Aminopyridines via Copper-Catalyzed Chan-Evans-Lam Coupling

Introduction & Strategic Context

The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobial agents. However, the direct N-arylation of 2-aminopyridines presents a significant synthetic challenge. The exocyclic amine exhibits reduced nucleophilicity due to the delocalization of its lone pair into the electron-deficient pyridine ring. Furthermore, the pyridine nitrogen can competitively coordinate to transition metal catalysts, leading to catalyst poisoning or off-target reactions.

While palladium-catalyzed Buchwald-Hartwig aminations are standard, they often require elevated temperatures, strong bases, and expensive proprietary ligands. The Chan-Evans-Lam (CEL) coupling offers a highly attractive, self-validating alternative: it operates at room temperature, utilizes inexpensive copper catalysts (e.g., Cu(OAc)₂), and is driven by atmospheric oxygen[1]. This application note provides a comprehensive, field-proven guide to optimizing and executing the N-arylation of 2-aminopyridines with arylboronic acids.

Mechanistic Causality & Reaction Design

Understanding the CEL catalytic cycle is paramount for rational reaction optimization. The process is a classic oxidative cross-coupling, and each step dictates specific experimental choices:

-

Pre-catalyst Activation & Transmetalation : Cu(II) acetate undergoes transmetalation with the arylboronic acid. The acetate ligands are crucial here, acting as internal bases to facilitate the boron-to-copper aryl transfer via a concerted metalation-deprotonation-like pathway.

-